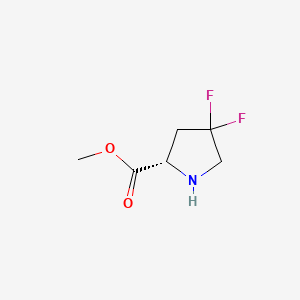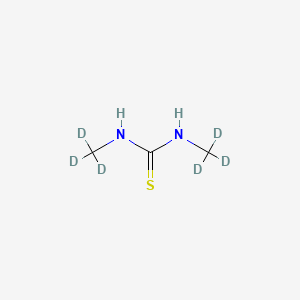
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce hydrazine derivatives .
科学的研究の応用
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of functional materials and catalysts.
作用機序
The mechanism of action of (2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is unique due to its specific hydrazinylidene and acetic acid moieties, which confer distinct chemical and biological properties compared to other imidazole derivatives .
特性
CAS番号 |
132501-42-9 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.129 |
IUPAC名 |
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-4(11)3-8-9-5-6-1-2-7-5/h1-3H,(H,10,11)(H2,6,7,9)/b8-3+ |
InChIキー |
RIUKAJNBTWUCOK-FPYGCLRLSA-N |
SMILES |
C1=CN=C(N1)NN=CC(=O)O |
同義語 |
1,1-Ethenediol,2-(1H-imidazol-2-ylazo)-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)










